![molecular formula C14H12BrIN4O B11778061 4-Bromo-6-ethoxy-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11778061.png)
4-Bromo-6-ethoxy-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-ethoxy-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine is a complex organic compound that belongs to the class of benzo[d][1,2,3]triazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of bromine, iodine, and ethoxy groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-ethoxy-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine typically involves multiple steps, including halogenation, nucleophilic substitution, and cyclization reactions. One common synthetic route involves the following steps:
Halogenation: Introduction of bromine and iodine atoms into the aromatic ring through electrophilic aromatic substitution reactions.
Nucleophilic Substitution: Introduction of the ethoxy group via nucleophilic substitution reactions.
Cyclization: Formation of the triazole ring through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-6-ethoxy-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine can undergo various chemical reactions, including:
Oxidation: Conversion of the ethoxy group to a carbonyl group.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like sodium ethoxide (NaOEt) for nucleophilic substitution and halogenating agents for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Bromo-6-ethoxy-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-Bromo-6-ethoxy-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the triazole ring allows it to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazole: Lacks the ethoxy group, which may affect its reactivity and applications.
6-Ethoxy-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine: Lacks the bromine atom, which may influence its chemical properties and biological activity.
Uniqueness
The unique combination of bromine, iodine, and ethoxy groups in 4-Bromo-6-ethoxy-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine provides it with distinct chemical reactivity and potential applications compared to similar compounds. This makes it a valuable molecule for various scientific and industrial purposes.
Propiedades
Fórmula molecular |
C14H12BrIN4O |
|---|---|
Peso molecular |
459.08 g/mol |
Nombre IUPAC |
4-bromo-6-ethoxy-2-(3-iodophenyl)benzotriazol-5-amine |
InChI |
InChI=1S/C14H12BrIN4O/c1-2-21-11-7-10-14(12(15)13(11)17)19-20(18-10)9-5-3-4-8(16)6-9/h3-7H,2,17H2,1H3 |
Clave InChI |
VVSRXPLILOMSFN-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=NN(N=C2C(=C1N)Br)C3=CC(=CC=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic acid](/img/structure/B11777978.png)
![3-(Pyrrolidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11777981.png)
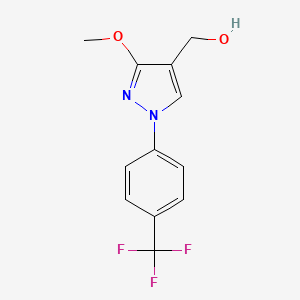
![Methyl 2-(2-chloro-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11777989.png)
![2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B11777990.png)

![1,7-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11778010.png)
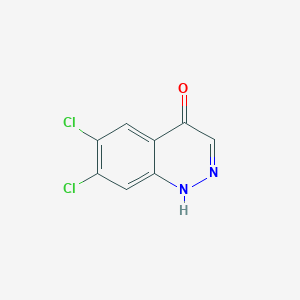
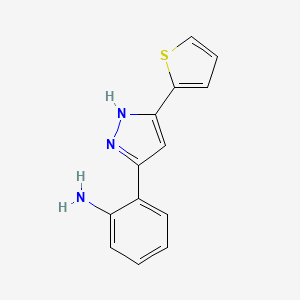
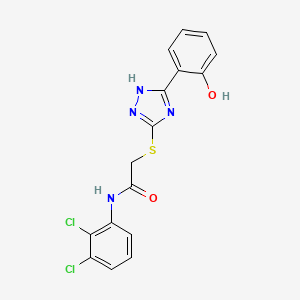
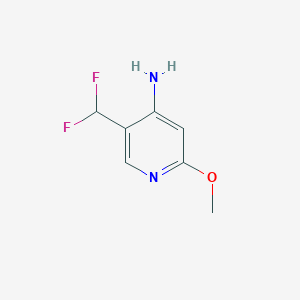

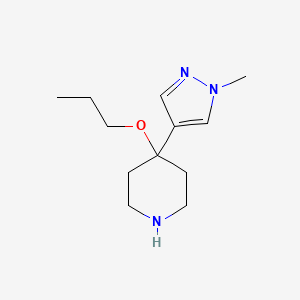
![Ethyl 2-(3-iodophenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11778057.png)
